molecular formula C7H12ClN B2567508 1-Ethynylcyclopentan-1-amine hydrochloride CAS No. 2094140-42-6

1-Ethynylcyclopentan-1-amine hydrochloride

Cat. No.: B2567508
CAS No.: 2094140-42-6
M. Wt: 145.63
InChI Key: MBLKYVYBDJQCTD-UHFFFAOYSA-N
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Description

1-Ethynylcyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C7H12ClN and a molecular weight of 145.63 g/mol . It is a hydrochloride salt form of 1-ethynylcyclopentan-1-amine, characterized by the presence of an ethynyl group attached to a cyclopentane ring, which is further bonded to an amine group. This compound is typically found in a powder form and is used in various scientific research applications.

Preparation Methods

The synthesis of 1-ethynylcyclopentan-1-amine hydrochloride involves several steps. One common method includes the copper-mediated oxidative coupling of aldehydes and amine hydrochloride salts . The reaction conditions typically involve the use of copper(I) iodide and silver iodate as catalysts, with acetonitrile as the solvent. The reaction mixture is stirred at a controlled temperature, followed by the addition of tert-butyl hydroperoxide to facilitate the coupling process. After the reaction is complete, the product is isolated and purified to obtain this compound in high purity.

Chemical Reactions Analysis

1-Ethynylcyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethynylcyclopentan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethynylcyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

1-Ethynylcyclopentan-1-amine hydrochloride can be compared with other similar compounds, such as:

    Cyclopentan-1-amine hydrochloride: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.

    1-Ethynylcyclohexan-1-amine hydrochloride: Contains a cyclohexane ring instead of a cyclopentane ring, which may affect its chemical properties and applications.

The presence of the ethynyl group in this compound makes it unique and potentially more reactive in certain chemical reactions compared to its analogs.

Properties

IUPAC Name

1-ethynylcyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-7(8)5-3-4-6-7;/h1H,3-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLKYVYBDJQCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094140-42-6
Record name 1-ethynylcyclopentan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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